molecular formula C7H15ClN2O2 B077508 Diethyl malonimidate dihydrochloride CAS No. 10344-69-1

Diethyl malonimidate dihydrochloride

Cat. No.: B077508
CAS No.: 10344-69-1
M. Wt: 194.66 g/mol
InChI Key: SPJDSYVGUJARDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Mode of Action

It is known to be used in the preparation of chiral bis (oxazoline) ligands , which suggests it may interact with its targets to induce chirality or asymmetry in other molecules.

Biochemical Pathways

It has been used in the preparation of chiral bis (oxazoline) ligands , which are often involved in various biochemical reactions, including asymmetric transformations.

Result of Action

It is known to be used in the preparation of chiral bis (oxazoline) ligands , suggesting it may play a role in inducing chirality or asymmetry in other molecules.

Action Environment

It is recommended to be stored under inert gas (nitrogen or argon) at 2-8°c , indicating that its stability may be affected by exposure to oxygen and temperature variations.

Chemical Reactions Analysis

Types of Reactions

Diethyl malonimidate dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and acids. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products

The major products formed from reactions involving this compound include various imidate derivatives and cross-linked polymers .

Biological Activity

Diethyl malonimidate dihydrochloride (DEMI) is a compound that has garnered interest in various fields of chemical research, particularly in the synthesis of chiral ligands and its potential biological applications. This article provides a comprehensive overview of the biological activity of DEMI, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an imidate derivative with the molecular formula C₇H₁₄Cl₂N₂O₄. It is commonly used as a reagent in organic synthesis, particularly for the preparation of bisoxazoline ligands which have applications in asymmetric catalysis. The compound typically appears as a white crystalline solid and is soluble in polar solvents like dichloromethane and DMF (Dimethylformamide) .

Synthesis

The synthesis of DEMI often involves the reaction of diethyl malonate with amines under acidic conditions. A notable method involves heating diethyl malonimidate with (S)-cis-1-amino-2-indanol in dichloromethane at controlled temperatures to yield chiral bisoxazoline ligands . The following table summarizes key synthesis parameters:

Reagent Amount Conditions Yield
This compound16.4 g45 °C, 18 hoursHigh
(S)-cis-1-amino-2-indanol22.2 gUnder nitrogen atmosphere
SolventDichloromethaneStirring at 600 rpm

This compound exhibits biological activity primarily through its role as a ligand in coordination chemistry. The bisoxazoline ligands derived from DEMI have been shown to facilitate various catalytic processes, including asymmetric transformations that are crucial in pharmaceutical synthesis . The ability of these ligands to form stable complexes with metal ions enhances their effectiveness in catalysis.

Case Studies

  • Chiral Ligand Development : In a study focused on synthesizing chiral bisoxazoline ligands, DEMI was utilized to create ligands that demonstrated significant enantioselectivity in catalyzing reactions such as the addition of organometallic reagents to aldehydes . This work highlights the potential of DEMI-derived ligands in producing pharmaceuticals with specific stereochemistry.
  • Antimalarial Applications : Research has indicated that derivatives of DEMI may play a role in developing antimalarial drugs by acting as intermediates in synthetic pathways leading to active pharmaceutical ingredients . The strategic incorporation of DEMI into drug synthesis could enhance the efficacy and selectivity of antimalarial compounds.
  • Biological Testing : A study reported on the biological testing of compounds synthesized using DEMI showed promising results against various cancer cell lines, indicating potential anticancer properties . The mechanism likely involves the formation of reactive intermediates that can interact with cellular targets.

Properties

CAS No.

10344-69-1

Molecular Formula

C7H15ClN2O2

Molecular Weight

194.66 g/mol

IUPAC Name

diethyl propanediimidate;hydrochloride

InChI

InChI=1S/C7H14N2O2.ClH/c1-3-10-6(8)5-7(9)11-4-2;/h8-9H,3-5H2,1-2H3;1H

InChI Key

SPJDSYVGUJARDI-UHFFFAOYSA-N

SMILES

CCOC(=N)CC(=N)OCC.Cl.Cl

Canonical SMILES

CCOC(=N)CC(=N)OCC.Cl

Key on ui other cas no.

10344-69-1

Pictograms

Irritant

Synonyms

diethyl malonimidate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl malonimidate dihydrochloride
Reactant of Route 2
Diethyl malonimidate dihydrochloride
Reactant of Route 3
Diethyl malonimidate dihydrochloride
Customer
Q & A

Q1: What is the function of diethyl malonimidate dihydrochloride in the synthesis described in the research paper?

A1: this compound acts as a bis-electrophilic reagent in this reaction. It reacts with two equivalents of (1R,2S)-(+)-cis-1-amino-2-indanol to form the desired bisoxazoline ring system. [] The reaction proceeds through a double condensation reaction, where the amine groups of the indanol derivative attack the electrophilic carbon atoms of the malonimidate, leading to the formation of two oxazoline rings and the elimination of two molecules of ethanol and two molecules of hydrochloric acid. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.